molecular formula C10H7Cl4NO B14647843 4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride CAS No. 54682-99-4

4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride

Cat. No.: B14647843
CAS No.: 54682-99-4
M. Wt: 299.0 g/mol
InChI Key: FSKFPVALUVZQFX-UHFFFAOYSA-N
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Description

4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride is an organic compound characterized by a benzene ring substituted with a methoxy group, a trichloroethenyl group, and a carboximidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Electrophilic Substitution: Products include halogenated derivatives of the compound.

    Nucleophilic Substitution: Products include substituted amides or esters, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The methoxy group enhances the reactivity of the benzene ring, facilitating electrophilic attacks, while the carboximidoyl chloride group allows for nucleophilic substitutions . These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoyl Chloride: Similar in structure but lacks the trichloroethenyl group.

    4-Methoxy-N-(trichloroethenyl)benzamide: Similar but with an amide group instead of the carboximidoyl chloride group.

Uniqueness

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

54682-99-4

Molecular Formula

C10H7Cl4NO

Molecular Weight

299.0 g/mol

IUPAC Name

4-methoxy-N-(1,2,2-trichloroethenyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C10H7Cl4NO/c1-16-7-4-2-6(3-5-7)9(13)15-10(14)8(11)12/h2-5H,1H3

InChI Key

FSKFPVALUVZQFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=NC(=C(Cl)Cl)Cl)Cl

Origin of Product

United States

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